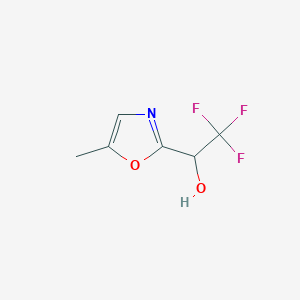

2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you’re asking about is a fluorinated organic compound . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined experimentally. For a related compound, 2,2,2-Trifluoro-1-methoxyethanol, the density is reported to be 1.3±0.1 g/cm3 .科学的研究の応用

Enzymatic Resolution and Chemical Synthesis

- The optical resolution of racemic trifluoroethanols, including derivatives of 2,2,2-trifluoroethanol, has been achieved through lipase-catalyzed enantioselective acetylation. This method is significant in preparing enantiomerically pure compounds for various applications (Kato et al., 1995).

- A synthesis method for 2,4,5-trisubstituted oxazoles, which could be related to the synthesis of compounds like 2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol, was developed. These methods are crucial for creating new compounds with potential applications in various fields (Cai et al., 2005).

Advanced Organic Synthesis and Applications

- New methods for generating and condensing carbanions with carbonyl compounds have been explored, offering pathways to synthesize diverse 2-(1H-1,2,4-triazol-1-yl)ethanols, which might include similar structures to this compound. These methods are essential in agricultural and medicinal chemistry (Lassalas et al., 2017).

- The synthesis of difluorobora-s-diazaindacene dyes, involving 2,2,2-trifluoro-1-(5-arylpyrrol-2-yl)-1-ethanols, indicates the relevance of trifluoroethanol derivatives in developing new dyes with specific optical properties (Sobenina et al., 2013).

Medicinal Chemistry and Biological Applications

- The development of trifluoromethyl-1H-pyrazolyl and related compounds, potentially including this compound, for their antimicrobial, antioxidant, and anti-cancer properties. This research contributes to the development of new therapeutic agents (Bhat et al., 2016).

Analytical and Spectroscopic Applications

- Trifluoromethylazoles and their derivatives, possibly including this compound, were synthesized and analyzed using 19F NMR spectroscopy. This is crucial for understanding the properties of such compounds and their potential applications in measuring pH in biological media (Jones et al., 1996).

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

Without specific studies, it’s difficult to say how “2,2,2-Trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol” interacts with its targets. The trifluoroethanol group could potentially form hydrogen bonds with its target, influencing the activity of the target .

Biochemical Pathways

Trifluoroethanol is known to be used in biochemical experiments to stabilize alpha helix .

Pharmacokinetics

Trifluoroethanol is a small, polar molecule that is miscible in water, which could influence its absorption and distribution .

Action Environment

The action, efficacy, and stability of “this compound” could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Trifluoroethanol exhibits a stronger acidic character compared to ethanol due to the electronegativity of the trifluoromethyl group .

特性

IUPAC Name |

2,2,2-trifluoro-1-(5-methyl-1,3-oxazol-2-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO2/c1-3-2-10-5(12-3)4(11)6(7,8)9/h2,4,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSLSUYMHREDSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Prop-2-ynylphenyl)methyl]morpholine](/img/structure/B2409789.png)

![2-Chloro-N-[2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentyl]acetamide](/img/structure/B2409795.png)

![1'-(2-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2409797.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2409799.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2409800.png)

![N-(4-bromophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetamide](/img/structure/B2409802.png)

![3-(4-Chlorophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2-oxazole](/img/structure/B2409804.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-[2-(trifluoromethyl)benzyl]propanamide](/img/no-structure.png)